molecular formula C20H22FN5O3 B2925168 3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034363-46-5

3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2925168
CAS No.: 2034363-46-5
M. Wt: 399.426
InChI Key: CJXATNWYJQWHFH-UHFFFAOYSA-N
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Description

3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
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Scientific Research Applications

Anti-Neoplastic Activity

A study evaluated the anticancer activity of a novel 1,2,4-triazole derivative, which demonstrates significant anti-neoplastic effects against tumor-induced male Swiss albino mice. This compound, through its action, showed a considerable improvement in red blood cell (RBC), hemoglobin, packed cell volume, and platelets while significantly reducing white blood cell (WBC) count and liver enzyme levels, suggesting its potential as an anticancer agent (Arul & Smith, 2016).

Antimicrobial Activities

Research into the antimicrobial properties of 1,2,4-triazole derivatives revealed that some compounds possess good or moderate activities against various microorganisms. This suggests potential applications of these derivatives in combating microbial infections, highlighting the versatility of 1,2,4-triazole compounds in medicinal chemistry (Bektaş et al., 2007).

Intermolecular Interactions and Structural Analysis

The structural characterization of biologically active 1,2,4-triazole derivatives provided insights into their intermolecular interactions. Analysis through X-ray diffraction revealed various interactions like C-H…F, C-H…S, and π … π, offering a deeper understanding of how these compounds' structures relate to their biological activities and stability (Shukla et al., 2017).

Synthesis and Docking Studies

The synthesis of piperazine-1-yl-1H-indazole derivatives, including those similar to the target compound, has shown significant potential in medicinal chemistry. Docking studies further support their application in drug development, highlighting the importance of structural analysis in designing effective therapeutic agents (Balaraju et al., 2019).

Antifungal Agents

Compounds bearing 1,2,4-triazole, piperidine, and oxadiazole moieties have been synthesized and evaluated for their antifungal activities. Some derivatives showed potency comparable to conventional antifungal drugs, indicating their potential as new antifungal agents. This suggests the application of such compounds in developing treatments for fungal infections (Sangshetti & Shinde, 2011).

Properties

IUPAC Name

3-[[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c1-12-18(13(2)29-24-12)19(27)25-9-7-14(8-10-25)11-17-22-23-20(28)26(17)16-6-4-3-5-15(16)21/h3-6,14H,7-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXATNWYJQWHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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